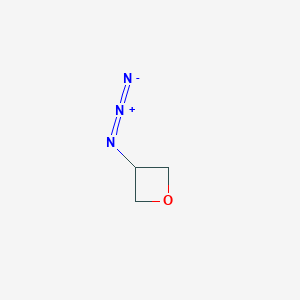

3-Azidooxetane

Description

Propriétés

IUPAC Name |

3-azidooxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-6-5-3-1-7-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBNHYWWBQMQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Synthesis and Properties

3-Azidooxetane can be synthesized through different methods, often involving the reaction of 3-oxetyl tosylate with potassium azide . The traditional methods sometimes involve toxic solvents, which has led to the development of new synthesis methods to obtain pure material with satisfying yields . It is an energetic compound, with both the oxetane ring and the azido group contributing to its energetic properties .

Energetic Binders and Polymers

One of the primary applications of 3-azidooxetane is in the field of energetic binders, particularly as a replacement for glycidyl azide polymer (GAP) . GAP is widely used in explosives and propellants, but it has drawbacks such as non-uniform chain termination and the requirement for toxic epichlorohydrin in its synthesis . Poly(3-azidooxetane) can bypass these problems due to its structural similarity and uniform chain termination .

- Polymerization: 3-Azidooxetane can be polymerized to form poly(3-azidooxetane), which has similar properties to GAP but with improved characteristics . The polymerization of 3-azidooxetane results in only terminating primary hydroxyl groups, leading to more homogeneous curing results compared to glycidyl azide (GA) polymers .

- Performance: Poly(3-azidooxetane) has been studied for its thermal behavior, energetic performance, plasticizer compatibility, and curing properties . It has been found to be a fully adequate, and potentially more environmentally benign, substitute for GAP .

- Safety: Using poly(3-tosyloxyoxetane) and poly(3-mesyloxyoxetane) as precursors can increase the yield and improve safety, as it avoids handling the sensitive 3-azidooxetane directly .

Other potential applications

The search results also suggest the potential of 3-azidooxetane in other areas:

Mécanisme D'action

The mechanism by which 3-azidooxetane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, facilitating the substitution process. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Glycidyl Azide (GA) and GAP

- Polymerization Behavior :

GA polymerizes via epoxide ring-opening, forming secondary (β) and primary (α) hydroxyl termini. The dual reactivity introduces variability in chain termination, complicating curing processes. In contrast, 3-azidooxetane’s oxetane ring opens exclusively to primary hydroxyl groups, ensuring uniformity . - Energetic Performance :

Computational modeling (EXPLO5 V6.04) indicates comparable detonation velocities and pressures between poly(3-azidooxetane) and GAP due to similar azide content. However, 3-azidooxetane’s structural homogeneity may enhance mechanical stability in formulations . - Sensitivity :

Both compounds exhibit similar sensitivity to shock and friction (as per BAM standards), necessitating careful handling. However, impurities from traditional GA synthesis methods can exacerbate sensitivity, whereas modern 3-azidooxetane routes minimize contaminants .

Poly(BAMO) and Other Energetic Polymers

Poly(bis-azidomethyl oxetane) (BAMO) shares structural motifs with poly(3-azidooxetane) but contains two azide groups per monomer. This increases energy density but also elevates sensitivity. Poly(3-azidooxetane) strikes a balance between energy output and stability, making it preferable for applications requiring predictable degradation profiles .

Comparative Data Table

| Property | 3-Azidooxetane/Poly(3-azidooxetane) | GAP | Poly(BAMO) |

|---|---|---|---|

| Polymerization Mode | Single ring-opening (primary -OH) | Dual ring-opening | Single ring-opening |

| Homogeneity | High (mono-terminated chains) | Moderate | Moderate |

| Energy Density | ~2500 m/s (detonation velocity)* | ~2400 m/s* | ~2800 m/s* |

| Sensitivity | Moderate (BAM standards) | Moderate | High |

| Synthesis Scalability | Improved (non-toxic solvents) | Established | Challenging |

*Theoretical values based on EXPLO5 modeling .

Activité Biologique

3-Azidooxetane is a compound of significant interest in the field of energetic materials and polymer chemistry. Its unique structural properties and potential applications in various domains, including pharmaceuticals and materials science, make it a valuable subject of study. This article delves into the biological activity of 3-azidooxetane, synthesizing data from recent research findings, case studies, and relevant data tables.

3-Azidooxetane is characterized by its azido functional group, which contributes to its reactivity and potential as an energetic material. The compound can be synthesized through improved methods that enhance yield and purity compared to traditional techniques. The synthesis typically involves the use of oxetan-3-ol derivatives as precursors, followed by azidation processes.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅N₃O |

| Molecular Weight | 101.09 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to heat and shock |

Pharmacological Applications

Recent studies have indicated that 3-azidooxetane and its derivatives exhibit biological activity that could be harnessed for pharmaceutical applications. Specifically, the compound has been investigated for its potential in drug delivery systems, particularly in anti-AIDS therapies. Research has shown that polyrotaxane conjugates incorporating azido groups can enhance the efficacy of drug delivery mechanisms .

Energetic Properties and Safety

The energetic properties of 3-azidooxetane have been assessed using the EXPLO5 V6.04 thermochemical code, which evaluates its performance as an energetic material. The compound demonstrates notable sensitivity to mechanical stimuli such as impact and friction, which are critical factors in determining its safety profile for practical applications .

Case Studies

- Polymerization Studies : Research has shown that polymerization of 3-azidooxetane leads to the formation of poly(3-azidooxetane), which retains similar properties to hydroxy-terminated glycidyl azide polymer (GAP). This homopolymer exhibits promising characteristics for use in energetic materials due to its stability and performance under various conditions .

- Comparative Analysis : A comparative study between 3-azidooxetane and glycidyl azide revealed that both compounds share similar repeating units but differ in their polymerization behavior, making 3-azidooxetane a more favorable option for certain applications due to its unique termination properties .

Table 2: Comparative Energetic Properties

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Sensitivity (BAM Test) |

|---|---|---|---|

| 3-Azidooxetane | 6488 | 14.7 | Moderate |

| Glycidyl Azide | 6000 | 12.5 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.